molecular formula C18H17Cl B15124585 (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene

(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene

Cat. No.: B15124585
M. Wt: 268.8 g/mol
InChI Key: TXFPQXVJQFQRIS-SEGNDCOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is an organic compound characterized by the presence of a chloro-substituted hexa-diene chain attached to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene typically involves the following steps:

    Starting Materials: Benzene, 3-chlorohexa-1,5-diene, and appropriate catalysts.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation.

    Catalysts: Common catalysts used in the synthesis include palladium-based catalysts, which facilitate the coupling of the benzene rings with the chloro-substituted hexa-diene chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amino groups.

    Substitution: The chloro group in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides, and appropriate bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3-Bromohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a bromo group instead of a chloro group.

    (3-Fluorohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a fluoro group instead of a chloro group.

    (3-Methylhexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a methyl group instead of a chloro group.

Uniqueness: (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. This makes it distinct from its analogs with different substituents, allowing for unique applications and interactions in various chemical and biological contexts.

Biological Activity

(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl, indicating the presence of both aromatic and aliphatic components. The structure features a chlorinated diene which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H14Cl
Molecular Weight258.73 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research on this compound indicates various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. It may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The proposed mechanism of action for this compound includes:

  • Reactive Oxygen Species Generation : The compound may undergo metabolic activation to produce ROS, which can damage cellular components such as DNA and proteins.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation or survival pathways, contributing to its cytotoxic effects.
  • Membrane Disruption : The chlorinated diene structure may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Study 2 : In a cancer research context, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.

Comparative Analysis

When compared with similar compounds such as dibenzylideneacetone and other chlorinated dienes, this compound shows unique properties that enhance its biological activity. The presence of chlorine enhances its lipophilicity and reactivity towards biological targets.

CompoundAntimicrobial ActivityCytotoxicity IC50 (µM)
This compoundYes30
DibenzylideneacetoneModerate50
Chlorinated DienesVariable40–60

Properties

Molecular Formula

C18H17Cl

Molecular Weight

268.8 g/mol

IUPAC Name

[(1E,5E)-3-chloro-6-phenylhexa-1,5-dienyl]benzene

InChI

InChI=1S/C18H17Cl/c19-18(15-14-17-10-5-2-6-11-17)13-7-12-16-8-3-1-4-9-16/h1-12,14-15,18H,13H2/b12-7+,15-14+

InChI Key

TXFPQXVJQFQRIS-SEGNDCOSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(/C=C/C2=CC=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C=CC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.